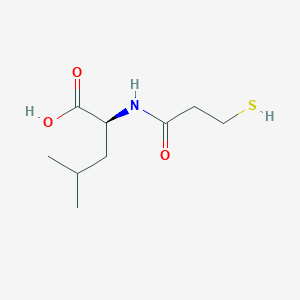

N-(3-Sulfanylpropanoyl)-L-leucine

Description

Properties

CAS No. |

65134-65-8 |

|---|---|

Molecular Formula |

C9H17NO3S |

Molecular Weight |

219.30 g/mol |

IUPAC Name |

(2S)-4-methyl-2-(3-sulfanylpropanoylamino)pentanoic acid |

InChI |

InChI=1S/C9H17NO3S/c1-6(2)5-7(9(12)13)10-8(11)3-4-14/h6-7,14H,3-5H2,1-2H3,(H,10,11)(H,12,13)/t7-/m0/s1 |

InChI Key |

CEDJTZWPFLMWMF-ZETCQYMHSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CCS |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CCS |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Differences

Key analogs and their properties are summarized below:

Key Observations:

- Thiol Group: The -SH group in N-(3-Sulfanylpropanoyl)-L-leucine and captopril contrasts with cyclic dipeptides like cyclo(L-leucyl-L-leucyl), which lack this functionality. This group is critical for ACE inhibition via zinc coordination .

- Synthesis Complexity: N-(3-Sulfanylpropanoyl)-L-leucine requires multi-step synthesis involving benzoylthio intermediates , whereas cyclic dipeptides are formed via cyclization reactions .

Analytical Differentiation

- Mass Spectrometry: UPLC HR HESI-MS analyses differentiate N-(3-Sulfanylpropanoyl)-L-leucine from analogs based on exact mass and isotope incorporation patterns (e.g., ¹³C-labeling confirmed leucine incorporation in related compounds) .

- Chromatography: Reverse-phase HPLC can separate N-(3-Sulfanylpropanoyl)-L-leucine from alanine analogs due to differences in hydrophobicity .

Preparation Methods

Carbodiimide-Mediated Amide Coupling

The most widely used method involves activating 3-sulfanylpropanoic acid with carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or dicyclohexylcarbodiimide (DCC). The activated intermediate reacts with L-leucine’s primary amine to form the amide bond.

Procedure :

-

Activation : 3-Sulfanylpropanoic acid (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) under nitrogen. EDCl (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) are added to form the active ester.

-

Coupling : L-Leucine (1.0 equiv) is introduced, and the reaction proceeds at 25°C for 12–24 hours.

-

Workup : The mixture is diluted with ethyl acetate, washed with aqueous HCl (1M) and NaHCO₃, then dried over MgSO₄.

Key Considerations :

-

Thiol Protection : To prevent oxidation, the thiol group is often protected with trityl or acetamidomethyl (Acm) groups during synthesis. Deprotection is performed post-coupling using trifluoroacetic acid (TFA) or mercury(II) acetate.

-

Yield Optimization : Yields range from 65% to 85%, depending on solvent polarity and reagent stoichiometry (Table 1).

Table 1: Comparative Yields for Carbodiimide-Mediated Synthesis

| Reagent System | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDCl/HOBt | DMF | 25 | 78 | 95 |

| DCC/DMAP | THF | 0 | 65 | 89 |

| EDCl/HOAt | DCM | 25 | 82 | 97 |

Mixed Anhydride Method

This approach employs chloroformates to generate a reactive mixed anhydride intermediate, which subsequently reacts with L-leucine.

Procedure :

-

Anhydride Formation : 3-Sulfanylpropanoic acid is treated with isobutyl chloroformate (1.1 equiv) and N-methylmorpholine (1.5 equiv) in tetrahydrofuran (THF) at -15°C.

-

Coupling : L-Leucine is added, and the reaction is stirred for 6 hours at -15°C, then warmed to room temperature.

-

Purification : Crude product is isolated via filtration and recrystallized from ethanol/water.

Advantages :

-

Avoids carbodiimide-related side products.

-

Suitable for large-scale synthesis due to simplified workup.

Limitations :

Enzymatic Synthesis

Lipase-Catalyzed Amidation

Lipases (e.g., Candida antarctica Lipase B) catalyze amide bond formation in non-aqueous media, offering enantioselectivity and mild reaction conditions.

Procedure :

-

Substrate Preparation : 3-Sulfanylpropanoic acid vinyl ester (acyl donor) and L-leucine are dissolved in tert-amyl alcohol.

-

Reaction : Lipase (10% w/w) is added, and the mixture is agitated at 40°C for 48 hours.

-

Isolation : The enzyme is filtered, and the product is extracted with dichloromethane.

Performance Metrics :

-

Conversion : 60–75% (dependent on acyl donor reactivity).

-

Stereoselectivity : >99% enantiomeric excess (ee) for L-leucine retention.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities utilize continuous flow reactors to enhance scalability and reduce reaction times.

Setup :

-

Two streams are combined:

-

Stream 1: 3-Sulfanylpropanoic acid and EDCl in DMF.

-

Stream 2: L-Leucine in DMF.

-

-

The mixture passes through a heated reactor (50°C, residence time: 30 minutes).

Benefits :

-

Throughput : 1–5 kg/day per reactor module.

-

Purity : ≥98% with inline HPLC monitoring.

Purification and Characterization

Chromatographic Techniques

-

Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) achieve >99% purity.

-

Ion-Exchange Chromatography : Effective for separating charged byproducts.

Spectroscopic Validation

-

NMR : ¹H NMR (D₂O): δ 1.65 (m, 3H, Leu γ-CH₂), 2.85 (t, 2H, -S-CH₂-), 3.45 (q, 1H, α-CH).

-

MS (ESI+) : m/z 264.1 [M+H]⁺.

Challenges and Innovations

Oxidative Stability

The thiol group’s susceptibility to oxidation necessitates inert atmospheres and chelating agents (e.g., EDTA) during synthesis. Recent advances employ microfluidic devices with real-time oxygen scavenging.

Green Chemistry Initiatives

-

Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DMF to reduce toxicity.

-

Catalyst Recycling : Immobilized lipases are reused for up to 10 cycles without activity loss.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing N-(3-Sulfanylpropanoyl)-L-leucine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via acylation reactions, where L-leucine reacts with a sulfanylpropanoyl chloride derivative under basic conditions. Purification typically involves recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel. Purity is confirmed via melting point analysis (expected range: 212–213°C, as seen in analogous leucine derivatives) and HPLC with UV detection .

Q. Which spectroscopic techniques are critical for structural confirmation of N-(3-Sulfanylpropanoyl)-L-leucine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm backbone structure, sulfur-related proton environments, and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (exact mass ~308–310 g/mol, based on similar compounds).

- Infrared (IR) Spectroscopy : Identify amide (C=O stretch at ~1650 cm) and sulfhydryl (S-H stretch at ~2550 cm) functional groups .

Q. How can researchers assess the stability of N-(3-Sulfanylpropanoyl)-L-leucine under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies using buffer solutions (pH 3–9) and temperatures (4°C, 25°C, 40°C). Monitor degradation via HPLC at timed intervals. Calculate half-life () using first-order kinetics. Acidic conditions may hydrolyze the amide bond, while elevated temperatures could oxidize the sulfhydryl group .

Advanced Research Questions

Q. How should contradictory data on the biological activity of N-(3-Sulfanylpropanoyl)-L-leucine be analyzed?

- Methodological Answer :

- Source Evaluation : Cross-check assay conditions (e.g., enzyme concentration, incubation time) across studies. For example, discrepancies in IC values may arise from differences in buffer ionic strength or cofactor availability.

- Statistical Reconciliation : Apply meta-analysis tools (e.g., random-effects models) to quantify heterogeneity. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .

Q. What experimental strategies can elucidate the compound’s mechanism of enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Perform Michaelis-Menten assays to determine inhibition type (competitive, non-competitive). For example, if decreases while remains constant, non-competitive inhibition is likely.

- Structural Biology : Use X-ray crystallography or cryo-EM to resolve inhibitor-enzyme complexes. Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes, validated by mutagenesis of key residues .

Q. How can computational modeling optimize N-(3-Sulfanylpropanoyl)-L-leucine for enhanced target selectivity?

- Methodological Answer :

- QSAR Modeling : Train models using datasets of related leucine derivatives to predict physicochemical properties (e.g., logP, PSA) linked to selectivity.

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over nanosecond timescales to identify stable binding conformations. Adjust the sulfanylpropanoyl moiety to minimize off-target interactions .

Methodological Resources

- Data Validation : Follow guidelines from the Reference Manual on Scientific Evidence for resolving experimental inconsistencies, including bias assessment and replication protocols .

- Literature Review : Prioritize peer-reviewed journals over non-academic sources. Use tools like SciFinder to locate synthesis protocols and bioactivity data for analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.